Chloroethylclonidine dihydrochloride

α₁B-adrenoceptor Radioligand binding Irreversible antagonism

Chloroethylclonidine dihydrochloride (CEC) is an irreversible alkylating agent that covalently inactivates α1B-, α1D-, α2A-, and α2C-adrenoceptors via in situ aziridinium ion formation. Unlike reversible antagonists (prazosin, WB 4101), CEC's covalent binding reduces Bmax, enabling sustained receptor knockout after washout. Essential for α1B-subtype discrimination in vascular preparations and in vivo pharmacological ablation models. Not functionally replaceable by clonidine or its hydrolysis product β-HEC. For researchers requiring wash-resistant, irreversible adrenoceptor inactivation of defined subtypes.

Molecular Formula C13H19Cl5N4
Molecular Weight 408.6 g/mol
CAS No. 70107-07-2
Cat. No. B3432656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethylclonidine dihydrochloride
CAS70107-07-2
Molecular FormulaC13H19Cl5N4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl
InChIInChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H
InChIKeyCZSAXNDACBPMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroethylclonidine Dihydrochloride (CAS 70107-07-2) Procurement Guide for Alpha-Adrenoceptor Subtype Research


Chloroethylclonidine dihydrochloride (CEC) is an irreversible alkylating agent derived from the α₂-adrenergic agonist clonidine [1]. It exhibits binding affinity for all six α-adrenoceptor subtypes, but irreversibly inactivates primarily α₁B-, α₁D-, α₂A-, and α₂C-adrenoceptors [2]. Functionally, CEC acts as an irreversible α₁-adrenoceptor antagonist while also displaying irreversible α₂-adrenoceptor agonist activity in certain tissue preparations [2]. Unlike reversible competitive antagonists such as prazosin or WB 4101, CEC's covalent binding mechanism enables prolonged receptor inactivation that persists after washout, making it an indispensable pharmacological tool for dissecting adrenoceptor subtype contributions to physiological responses [3].

Chloroethylclonidine Dihydrochloride (CAS 70107-07-2) Cannot Be Replaced by Reversible Antagonists or Non-Alkylating Analogs


Chloroethylclonidine dihydrochloride cannot be functionally substituted by reversible α₁-adrenoceptor antagonists such as prazosin, WB 4101, or 5-methylurapidil, nor by its parent compound clonidine. Unlike reversible antagonists that produce surmountable, concentration-dependent receptor blockade, CEC forms a covalent bond with exposed cysteine residues in the fifth transmembrane domain of target adrenoceptors, resulting in irreversible inactivation that reduces the maximal response (Bmax) rather than merely shifting agonist potency [1]. This covalent mechanism is absent in clonidine, which acts as a reversible partial agonist at α₂-adrenoceptors [2]. Furthermore, CEC's alkylating capacity is dependent on the in situ formation of an electrophilic aziridinium ion intermediate; its pre-cyclized form and hydrolysis product β-hydroxyethylclonidine (β-HEC) show markedly reduced antagonist activity at α₁B-adrenoceptors [3]. Consequently, researchers requiring sustained, wash-resistant receptor inactivation for subtype discrimination studies must specifically procure the intact chloroethylclonidine dihydrochloride compound.

Chloroethylclonidine Dihydrochloride (CAS 70107-07-2) Quantitative Differentiation Evidence for Scientific Procurement


Irreversible α₁B-Adrenoceptor Inactivation: Bmax Reduction in Rat Aortic Membranes

Chloroethylclonidine dihydrochloride produces near-complete elimination of α₁B-adrenoceptor binding sites in rat aortic membranes, confirming its utility as an irreversible α₁B-selective alkylating agent. This effect contrasts with reversible antagonists such as prazosin, which competitively displace radioligand binding without altering total receptor number (Bmax) [1].

α₁B-adrenoceptor Radioligand binding Irreversible antagonism Rat aorta

Differential Inactivation Potency: α₁B- vs. α₂A-Adrenoceptors Require Distinct CEC Concentrations

Chloroethylclonidine dihydrochloride exhibits graded concentration-dependent inactivation across adrenoceptor subtypes, with α₁B-adrenoceptors showing greater sensitivity to alkylation than α₂A-adrenoceptors. This differential sensitivity permits experimental discrimination between subtype populations based on CEC concentration selection [1].

Subtype selectivity Concentration-response Receptor alkylation α₁B/α₂A discrimination

Species-Specific Alkylation Kinetics: Rat vs. Rabbit Aorta T₁/₂ Comparison

Chloroethylclonidine dihydrochloride displays markedly different irreversible inhibition kinetics between rat and rabbit aortic preparations, a property not observed with reversible competitive antagonists. This species-dependent alkylation rate must be considered when translating findings across experimental models [1].

Species differences Alkylation kinetics Vascular pharmacology CEC sensitivity

In Vivo Cardiovascular Selectivity: α₁B-Adrenoceptor Blockade Without Baseline Hemodynamic Alteration

Chloroethylclonidine dihydrochloride produces substantial inhibition of phenylephrine-induced pressor responses in vivo while leaving baseline mean arterial pressure (MAP) and heart rate (HR) unchanged. This contrasts with non-selective α₁-antagonists such as prazosin or phenoxybenzamine, which lower baseline blood pressure due to broader receptor blockade [1].

In vivo pharmacology Cardiovascular α₁B-adrenoceptor Blood pressure

Structural Basis of Covalent Binding: Cysteine 201 Alkylation in α₂A-Adrenoceptor

Chloroethylclonidine dihydrochloride forms a covalent bond specifically with the sulfhydryl side chain of cysteine 201 (Cys201) exposed in the fifth transmembrane domain (TM5) binding cavity of the human α₂A-adrenoceptor. This defined molecular target distinguishes CEC from clonidine, which binds reversibly to the same receptor region without covalent modification [1].

Covalent binding Site-directed mutagenesis Receptor structure α₂A-adrenoceptor

α₁A- vs. α₁B-Adrenoceptor Discrimination in Renal Vascular Responses

Chloroethylclonidine dihydrochloride exhibits minimal effect on α₁-adrenoceptor-mediated renal vasoconstriction, in stark contrast to the α₁A-selective alkylating agent SZL-49, which nearly abolishes the response. This differential effect provides direct functional evidence that renal resistance vessel α₁-adrenoceptors are predominantly of the α₁A subtype [1].

Renal vasculature α₁A-adrenoceptor Subtype discrimination In vivo selectivity

Chloroethylclonidine Dihydrochloride (CAS 70107-07-2) Optimal Scientific and Industrial Application Scenarios


Definitive Pharmacological Isolation of α₁B-Adrenoceptor Contributions in Vascular Contractility Studies

Chloroethylclonidine dihydrochloride (10-100 µM, 30 min incubation followed by washout) enables definitive identification of α₁B-adrenoceptor-mediated components in isolated vascular preparations. In rat aorta, CEC reduces [³H]-prazosin Bmax by 88% and produces a marked rightward shift in norepinephrine potency with partial reduction in maximal response [1]. The residual CEC-resistant contraction is insensitive to prazosin (10 nM), confirming complete elimination of the α₁B-adrenoceptor population. Researchers investigating subtype contributions to hypertension, vasospasm, or drug-induced vascular effects should employ CEC pretreatment protocols to dissect α₁B-dependent vs. α₁B-independent signaling pathways [2].

In Vivo Functional Knockout of α₁B-Adrenoceptors Without Baseline Cardiovascular Perturbation

Intravenous administration of chloroethylclonidine dihydrochloride (15-25 mg/kg) in conscious rats produces a functional α₁B-adrenoceptor knockout model that persists for 2-4 hours post-injection. During this window, phenylephrine-induced pressor responses are inhibited by >75%, yet baseline mean arterial pressure and heart rate remain unchanged from control values [1]. This selective pharmacological ablation enables investigators to assess the specific contribution of α₁B-adrenoceptors to cardiovascular reflexes, baroreceptor function, or drug-induced hemodynamic changes without the confounding hypotension produced by non-selective α₁-antagonists. The model is particularly suited for studies of hypertension pathophysiology where α₁B-adrenoceptor overexpression or dysfunction is suspected [2].

Structural Probing of Adrenoceptor Binding Pockets Using Covalent Cysteine Modification

Chloroethylclonidine dihydrochloride serves as a site-directed covalent probe for mapping adrenoceptor binding cavity architecture, particularly within the fifth transmembrane domain (TM5). Its alkylating mechanism requires exposure of cysteine 201 to the binding pocket of the human α₂A-adrenoceptor; introduced cysteine mutations at adjacent TM5 residues can be systematically screened for CEC sensitivity to determine their solvent accessibility and spatial orientation [1]. This application is valuable for academic and industrial laboratories engaged in GPCR structural biology, virtual screening validation, or rational design of subtype-selective adrenoceptor ligands. The covalent nature of CEC binding provides a binary readout (receptor inactivation present/absent) that is less ambiguous than reversible ligand affinity measurements [2].

Discrimination of α₁A- vs. α₁B-Adrenoceptor Populations in Tissues With Mixed Subtype Expression

Chloroethylclonidine dihydrochloride is an essential component of the standard pharmacological toolbox for adrenoceptor subtype classification alongside WB 4101 and 5-methylurapidil. CEC-sensitive binding sites correspond quantitatively to those with low affinity for WB 4101 (α₁B-adrenoceptors), whereas CEC-resistant sites correspond to high-affinity WB 4101 binding (α₁A-adrenoceptors) [1]. In tissues such as rat hippocampus, vas deferens, and kidney, sequential or parallel treatment with CEC (to eliminate α₁B sites) and WB 4101 (to identify α₁A sites) enables precise quantification of subtype proportions. This application is critical for laboratories characterizing novel tissues, validating knockout models, or assessing pathological changes in adrenoceptor subtype distribution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroethylclonidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.